1-(4-Bromophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
1-(4-Bromophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group and a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzyl bromide with cyclobutanone in the presence of a base to form the intermediate, which is then cyclized with hydrazine hydrate to form the triazole ring. The final product is obtained after carboxylation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the triazole ring .
Scientific Research Applications
1-(4-Bromophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for more complex chemical entities .
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The triazole ring is known to interact with metal ions and other cofactors, which can modulate the activity of the target proteins .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also features a bromophenyl group and has shown promising antimicrobial and anticancer activities.
1-(4-Bromophenyl)cyclobutanecarboxylic acid: Similar in structure but lacks the triazole ring, making it less versatile in terms of chemical reactivity.
Uniqueness
1-(4-Bromophenyl)-5-cyclobutyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of both the triazole ring and the cyclobutyl group, which confer distinct chemical and biological properties. The triazole ring enhances its ability to interact with biological targets, while the cyclobutyl group adds steric bulk, influencing its binding affinity and selectivity .
Properties
Molecular Formula |
C13H12BrN3O2 |
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Molecular Weight |
322.16 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-cyclobutyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C13H12BrN3O2/c14-9-4-6-10(7-5-9)17-12(8-2-1-3-8)15-11(16-17)13(18)19/h4-8H,1-3H2,(H,18,19) |
InChI Key |
FEJOEZKCXAYOAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=NC(=NN2C3=CC=C(C=C3)Br)C(=O)O |
Origin of Product |
United States |
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